(E)-3-(naphthalen-1-yl)acrylaldehyde
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Overview
Description
(E)-3-(Naphthalen-1-yl)acrylaldehyde is an organic compound with the molecular formula C13H10O It is characterized by the presence of a naphthalene ring attached to an acrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(naphthalen-1-yl)acrylaldehyde typically involves the condensation of naphthalene-1-carbaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Naphthalen-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of (E)-3-(naphthalen-1-yl)acrylic acid.
Reduction: Formation of (E)-3-(naphthalen-1-yl)prop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(Naphthalen-1-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(naphthalen-1-yl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Phenyl)acrylaldehyde: Similar structure but with a phenyl ring instead of a naphthalene ring.
(E)-3-(Biphenyl)acrylaldehyde: Contains a biphenyl group instead of a naphthalene ring.
(E)-3-(Anthracen-1-yl)acrylaldehyde: Contains an anthracene ring instead of a naphthalene ring.
Uniqueness
(E)-3-(Naphthalen-1-yl)acrylaldehyde is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
CAS No. |
1504-73-0 |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-10H/b8-4+ |
InChI Key |
UTHCEVDIYLRXTA-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC=O |
Origin of Product |
United States |
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